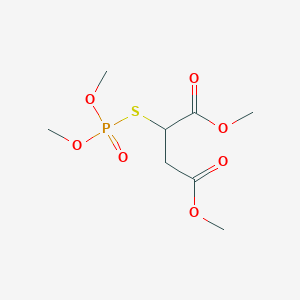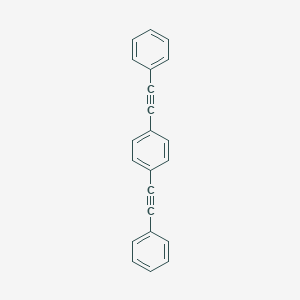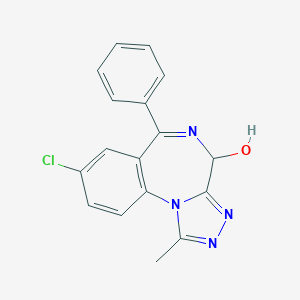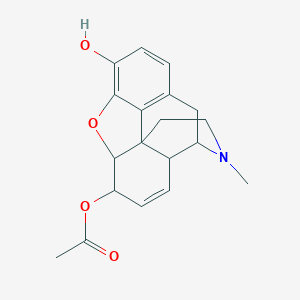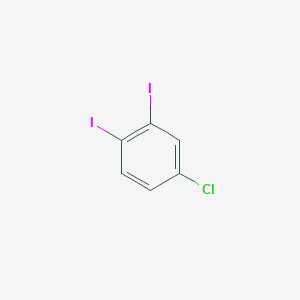
4-Chloro-1,2-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,2-diiodobenzene (CIDB) is an organic compound with the chemical formula C6H3ClI2. It is a halogenated aromatic compound that is widely used in scientific research due to its unique properties. CIDB is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene.
Wirkmechanismus
4-Chloro-1,2-diiodobenzene acts as a halogen bond donor due to the presence of iodine and chlorine atoms. It forms halogen bonds with electron-rich atoms such as nitrogen, oxygen, and sulfur. The halogen bond is a weak non-covalent interaction that plays a crucial role in molecular recognition and binding. 4-Chloro-1,2-diiodobenzene can form halogen bonds with proteins and enzymes, which can affect their activity and function.
Biochemical and Physiological Effects:
4-Chloro-1,2-diiodobenzene has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Chloro-1,2-diiodobenzene can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. Furthermore, it can interact with DNA and RNA, which can affect their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-1,2-diiodobenzene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, 4-Chloro-1,2-diiodobenzene has some limitations. It is toxic and can cause harm to humans and animals if not handled properly. Furthermore, it is not very soluble in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-1,2-diiodobenzene. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interaction with proteins and enzymes to gain a better understanding of its mechanism of action. Furthermore, the development of new synthesis methods for 4-Chloro-1,2-diiodobenzene can lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 4-Chloro-1,2-diiodobenzene is a halogenated aromatic compound that is widely used in scientific research. It has unique properties that make it useful as a starting material for the synthesis of various organic compounds and as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds. 4-Chloro-1,2-diiodobenzene has several advantages for lab experiments, but it also has some limitations. Future research on 4-Chloro-1,2-diiodobenzene can lead to the discovery of new therapeutic agents and the development of new synthesis methods for halogenated aromatic compounds.
Synthesemethoden
4-Chloro-1,2-diiodobenzene can be synthesized using various methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Ullmann reaction. The Sandmeyer reaction involves the use of copper(I) chloride and sodium nitrite to convert 4-chloro-1,2-diaminobenzene to 4-Chloro-1,2-diiodobenzene. The Finkelstein reaction involves the use of sodium iodide and 4-chloro-1,2-diiodobenzene to produce 4-Chloro-1,2-diiodobenzene. The Ullmann reaction involves the use of copper powder and 4-chloro-1,2-diiodobenzene to generate 4-Chloro-1,2-diiodobenzene.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,2-diiodobenzene is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 4-Chloro-1,2-diiodobenzene is also used as a reagent in organic synthesis to introduce iodine and chlorine atoms into organic molecules. Furthermore, it is used as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds.
Eigenschaften
CAS-Nummer |
1608-45-3 |
|---|---|
Produktname |
4-Chloro-1,2-diiodobenzene |
Molekularformel |
C6H3ClI2 |
Molekulargewicht |
364.35 g/mol |
IUPAC-Name |
4-chloro-1,2-diiodobenzene |
InChI |
InChI=1S/C6H3ClI2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
InChI-Schlüssel |
WOTDERBDCYWTRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)I)I |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
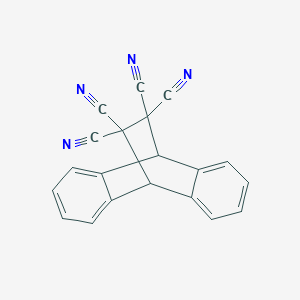

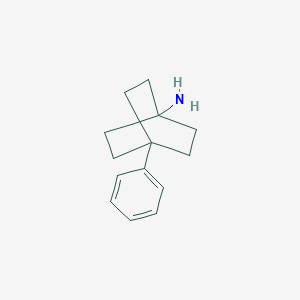

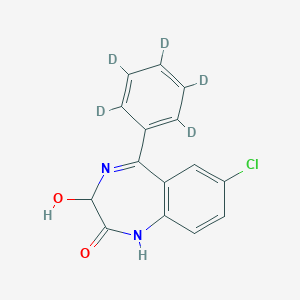

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

